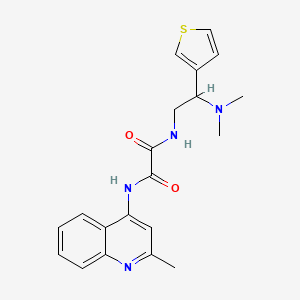
N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide is a useful research compound. Its molecular formula is C20H22N4O2S and its molecular weight is 382.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neurological and Pharmacological Research
N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide's applications in scientific research span various fields, primarily focused on neurological and pharmacological studies. One significant area of interest is its role in modulating neurotransmitter systems, which has implications for treating neurological disorders and understanding the complex mechanisms of brain function.
For instance, research on orexin receptors, which are critical in regulating sleep and wakefulness, has shown that antagonists targeting these receptors can significantly influence sleep patterns. Studies demonstrate that blocking orexin-1 (OX1R) receptors, while less effective on their own, can amplify the effects of orexin-2 (OX2R) receptor antagonism, thereby promoting sleep. This interaction between orexin receptors highlights the potential for compounds that can modulate these pathways to treat sleep disorders (Dugovic et al., 2009).
Anticancer Research
In the realm of anticancer research, compounds structurally related to this compound have been identified as potent inhibitors of topoisomerase I, a key enzyme involved in DNA replication and cell proliferation. These findings underscore the potential for developing novel anticancer agents based on manipulating DNA repair and replication mechanisms. Such compounds show significant cytotoxic activity against various cancer cell lines, offering a promising avenue for cancer therapy development (Ruchelman et al., 2004).
Molecular Design and Synthesis
On the synthetic chemistry front, these compounds serve as valuable tools in designing and synthesizing new molecules with specific biological activities. The ability to manipulate their structure and functional groups allows researchers to explore a wide range of biological targets and mechanisms. For example, the synthesis of novel α-aminophosphonate derivatives featuring a 2-oxoquinoline structure has shown promising antitumor activities against several cancer cell lines. These studies not only contribute to the development of new anticancer drugs but also enhance our understanding of the structure-activity relationships that govern the biological activity of these compounds (Fang et al., 2016).
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-N'-(2-methylquinolin-4-yl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-13-10-17(15-6-4-5-7-16(15)22-13)23-20(26)19(25)21-11-18(24(2)3)14-8-9-27-12-14/h4-10,12,18H,11H2,1-3H3,(H,21,25)(H,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJDDTHKQAWNHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC(C3=CSC=C3)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
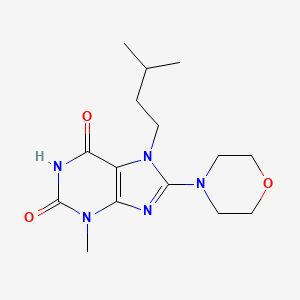
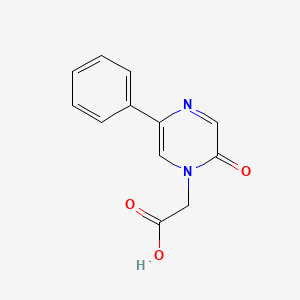
![1,2-Dihydroxycyclobuta[b]quinoxaline-5-carboxylic acid](/img/structure/B2384318.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-benzyl-N-ethylsulfamoyl)benzamide](/img/structure/B2384321.png)
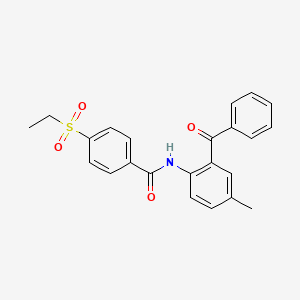
![ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate 6,6-dioxide](/img/structure/B2384324.png)
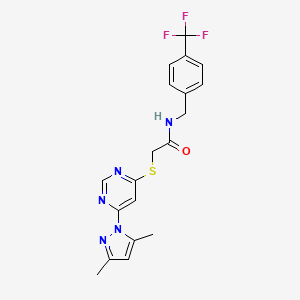

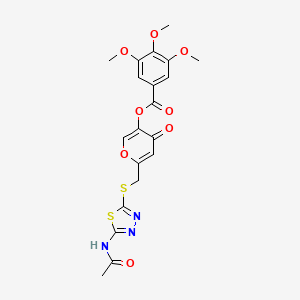

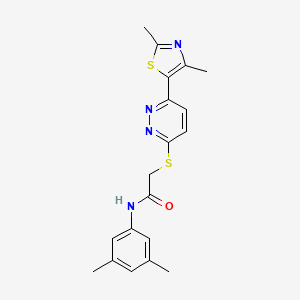


![1,3-Diiodoimidazo[1,5-a]pyridine](/img/structure/B2384337.png)
